molecular formula C17H16N2O5 B14181721 phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate CAS No. 920802-79-5

phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B14181721
CAS No.: 920802-79-5
M. Wt: 328.32 g/mol
InChI Key: ZRESWDADFRKHIV-INIZCTEOSA-N
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Description

Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a morpholine ring substituted with a phenyl group and a nitrophenyl group, making it a compound of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-nitrophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group is particularly important for its reactivity and ability to form hydrogen bonds, influencing the compound’s overall activity.

Comparison with Similar Compounds

Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

    Phenyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of a nitro group.

    Phenyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate: Contains a bromine atom instead of a nitro group.

Properties

CAS No.

920802-79-5

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

ZRESWDADFRKHIV-INIZCTEOSA-N

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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